molecular formula C19H20N2O3 B2696296 1-(2-ethoxybenzoyl)-N-methylindoline-2-carboxamide CAS No. 1101191-29-0

1-(2-ethoxybenzoyl)-N-methylindoline-2-carboxamide

Cat. No.: B2696296
CAS No.: 1101191-29-0
M. Wt: 324.38
InChI Key: IJDFMPPKQDUMOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-ethoxybenzoyl)-N-methylindoline-2-carboxamide is an organic compound that belongs to the class of indoline derivatives This compound is characterized by the presence of an ethoxybenzoyl group attached to the indoline ring, which imparts unique chemical and biological properties

Scientific Research Applications

1-(2-ethoxybenzoyl)-N-methylindoline-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Many indoline derivatives have been found to have biological activity, including anti-cancer, anti-inflammatory, and anti-microbial effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and biological activity. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-ethoxybenzoyl)-N-methylindoline-2-carboxamide typically involves the reaction of 2-ethoxybenzoyl chloride with N-methylindoline-2-carboxamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(2-ethoxybenzoyl)-N-methylindoline-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the ethoxybenzoyl and N-methylindoline moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-ethoxybenzoyl)-N-methyl-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-3-24-17-11-7-5-9-14(17)19(23)21-15-10-6-4-8-13(15)12-16(21)18(22)20-2/h4-11,16H,3,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJDFMPPKQDUMOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2C(CC3=CC=CC=C32)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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